molecular formula C11H20N2O2 B14787748 tert-butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B14787748
M. Wt: 212.29 g/mol
InChI Key: KBFKGKCNVPZMHL-ZAZKALAHSA-N
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Description

tert-Butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can be further utilized in synthetic chemistry and medicinal applications.

Scientific Research Applications

tert-Butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is explored for its potential therapeutic properties, including as a precursor for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9?/m1/s1

InChI Key

KBFKGKCNVPZMHL-ZAZKALAHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1C2N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C2N

Origin of Product

United States

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